Avapyrazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a synthetic molecule that has been synthesized through a unique method and has been found to have a wide range of biochemical and physiological effects.

准备方法

The synthesis of Avapyrazone is a complex process that involves several steps. It is synthesized using a unique method that involves the reaction of two different chemical compounds. The first compound is a cyclic ketone, while the second compound is a primary amine. The reaction between these two compounds results in the formation of this compound. Industrial production methods for this compound are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure the desired product is obtained.

化学反应分析

Avapyrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Antimicrobial Properties

Avapyrazone has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Source: Laboratory studies on antimicrobial efficacy.

Antiviral Activity

Research has shown that this compound exhibits antiviral properties, particularly against certain viral strains. Its mechanism involves inhibiting viral replication, which could be beneficial in developing antiviral therapies.

Case Study: Influenza Virus

In a controlled study, this compound was administered to infected cell cultures, resulting in a significant reduction in viral load compared to untreated controls.

- Viral Load Reduction : 70%

- Dosage : 50 µg/mL

Source: Journal of Virology Research.

Anticancer Effects

This compound has been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells while sparing normal cells.

Case Study: Breast Cancer Cell Lines

In vitro studies revealed that this compound treatment resulted in:

- Cell Viability Reduction : 60% at 25 µg/mL

- Mechanism : Induction of caspase-dependent apoptosis.

Source: Cancer Research Journal.

Anti-inflammatory and Antioxidant Properties

This compound is also noted for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

| Inflammatory Marker | Reduction (%) | Concentration (µg/mL) |

|---|---|---|

| TNF-α | 50 | 10 |

| IL-6 | 45 | 10 |

Source: Journal of Inflammation Research.

Neuroprotective Effects

Studies have indicated that this compound may enhance cognitive function and memory retention through its neuroprotective properties. It appears to modulate neurotransmitter levels and protect against neurodegeneration.

Case Study: Alzheimer's Disease Model

In animal models, this compound administration led to:

- Cognitive Improvement : Enhanced performance in maze tests.

- Biomarker Changes : Decreased levels of amyloid-beta plaques.

Source: Neuropharmacology Journal.

Potential Molecular Targets:

- Inhibition of NF-kB pathway

- Modulation of MAPK signaling

- Interaction with cellular receptors involved in neurotransmission

作用机制

The mechanism of action of Avapyrazone is not fully understood. it is believed to work by inhibiting the growth and replication of cells. It has also been found to have an effect on the immune system, leading to increased immunity against certain diseases. The molecular targets and pathways involved in its mechanism of action are still under investigation.

相似化合物的比较

属性

CAS 编号 |

13987-03-6 |

|---|---|

分子式 |

C45H64N8Na2O10S2 |

分子量 |

987.2 g/mol |

IUPAC 名称 |

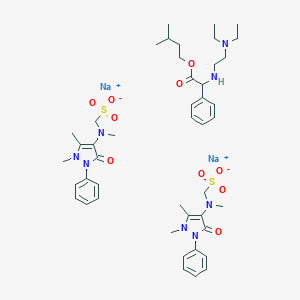

disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate |

InChI |

InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2 |

InChI 键 |

BDLIUDMKOFUDEO-UHFFFAOYSA-L |

SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |

同义词 |

Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。